Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Vue d'ensemble

Description

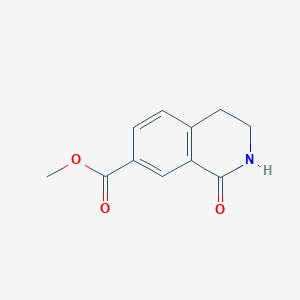

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is of significant interest due to its potential pharmacological properties and its role in various chemical reactions. It is structurally characterized by a tetrahydroisoquinoline core with a methyl group at the 1-position, a ketone group at the 1-position, and a carboxylate group at the 7-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core. One common method involves the Pictet-Spengler reaction, where a biogenic amine reacts with an aldehyde or α-keto acid to form the tetrahydroisoquinoline structure . The reaction conditions often include acidic environments to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These methods allow for the direct coupling of the C(sp3)-H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide or tert-butyl hydroperoxide . This approach is favored for its efficiency and the ability to produce large quantities of the compound with high selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the tetrahydroisoquinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and alcohols, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemistry

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate serves as a versatile building block in organic synthesis. It is used to create complex organic molecules and natural products due to its reactive functional groups.

Biology

The compound exhibits potential neuroprotective properties and interacts with neurotransmitter systems. It has been studied for its effects on monoamine oxidase inhibition and free radical scavenging.

Medicine

Research indicates that derivatives of this compound may possess antidepressant-like effects and could be beneficial in treating neurodegenerative diseases. Its ability to enhance neurotransmitter levels such as dopamine and serotonin has garnered attention for potential therapeutic applications.

Industry

In pharmaceutical development, this compound is explored for its role in creating new drug candidates. Its chemical properties also make it suitable for agrochemical applications.

Neuroprotective Properties

Studies have demonstrated the neuroprotective effects of this compound in rodent models exposed to neurotoxins like MPTP. These studies indicate significant protection against dopaminergic neuron degeneration.

Antidepressant-Like Effects

Behavioral studies involving forced swim tests show that administration of this compound leads to increased locomotor activity and reduced immobility in animal models, suggesting potential antidepressant effects.

Anti-addictive Properties

Emerging research indicates that derivatives of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline may modulate behavior in cocaine self-administration models in rats. This suggests a possible application in addiction treatment.

Mécanisme D'action

The mechanism of action of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate involves its interaction with various molecular targets and pathways:

Neuroprotection: The compound exhibits neuroprotective effects by inhibiting monoamine oxidase (MAO) and scavenging free radicals.

Antidepressant Effects: It increases the concentrations of monoamines such as dopamine, noradrenaline, and serotonin in the brain by inhibiting their catabolism.

Pathways Involved: The compound affects the glutamatergic system and dopamine metabolism, contributing to its neuroprotective and antidepressant properties.

Comparaison Avec Des Composés Similaires

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate can be compared with other similar compounds such as:

1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar core structure but lacks the carboxylate group at the 7-position.

1,2,3,4-Tetrahydroisoquinoline: The simplest member of the tetrahydroisoquinoline family, it lacks both the methyl and carboxylate groups but serves as a precursor for various derivatives.

The uniqueness of this compound lies in its specific functional groups that confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Activité Biologique

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (CAS No. 1245798-40-6) is a compound within the tetrahydroisoquinoline family that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Characteristics

| Property | Details |

|---|---|

| Chemical Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| IUPAC Name | Methyl 1-oxo-3,4-dihydro-2H-isoquinoline-7-carboxylate |

| Appearance | Solid |

The biological effects of this compound are primarily attributed to its interaction with various neurotransmitter systems and molecular targets:

- Neuroprotection : The compound exhibits neuroprotective properties by inhibiting monoamine oxidase (MAO) and scavenging free radicals, which are implicated in neurodegenerative diseases .

- Antidepressant Effects : It enhances levels of neurotransmitters such as dopamine, serotonin, and noradrenaline through the inhibition of their catabolism. This mechanism is crucial for its potential use in treating depression.

- Pathways Involved : The compound modulates glutamatergic signaling and dopamine metabolism, contributing to its neuroprotective and antidepressant effects .

Neuroprotective Properties

Research highlights the neuroprotective capabilities of this compound against neurotoxic agents. For instance:

- In Vivo Studies : In rodent models exposed to neurotoxins like MPTP (a model for Parkinson’s disease), the compound demonstrated significant protective effects against dopaminergic neuron degeneration .

Antidepressant-Like Effects

Studies indicate that derivatives of this compound may exhibit antidepressant-like properties:

- Behavioral Studies : Animal studies have shown that administration of this compound leads to increased locomotor activity and reduced immobility in forced swim tests, suggesting potential antidepressant effects .

Anti-addictive Properties

Emerging evidence suggests that this compound may also possess anti-addictive properties:

- Cocaine Self-administration Studies : Research indicates that Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline derivatives can modulate behavior in cocaine self-administration models in rats, indicating a potential role in addiction treatment .

Case Studies and Research Findings

Several studies have explored the biological activity of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline derivatives:

- Neuroprotection Against Neurotoxins :

- Effects on Dopamine Metabolism :

- Potential for Alzheimer’s Disease Treatment :

Propriétés

IUPAC Name |

methyl 1-oxo-3,4-dihydro-2H-isoquinoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-11(14)8-3-2-7-4-5-12-10(13)9(7)6-8/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMAMDONDOITST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCNC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.